molecular formula C17H17FN2O3S B2617859 1-(2-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 921916-05-4

1-(2-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No.: B2617859
CAS No.: 921916-05-4
M. Wt: 348.39
InChI Key: SLBSATDGIXJSMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a small-molecule sulfonamide derivative featuring a tetrahydroquinolinone core substituted with a 2-fluorophenyl group and a methyl group at the 1-position of the quinolinone ring. This compound shares structural similarities with bioactive molecules targeting receptors, such as abscisic acid (ABA) receptors, as evidenced by its structural analogue (N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide) co-crystallized with ABA receptor PYL2 and phosphatase HAB1 .

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-20-16-8-7-14(10-12(16)6-9-17(20)21)19-24(22,23)11-13-4-2-3-5-15(13)18/h2-5,7-8,10,19H,6,9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBSATDGIXJSMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-fluorophenyl)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide , also known by its CAS number 74858-71-2 , is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 348.43 g/mol . The structure features a tetrahydroquinoline core substituted with a fluorophenyl group and a methanesulfonamide moiety, which may influence its biological activity.

Pharmacological Profile

Research indicates that sulfonamide compounds often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activities of this compound are summarized below:

Activity Description
AntimicrobialExhibits activity against various bacterial strains; potential for use in infections.
AnticancerShows promise in inhibiting tumor cell growth; mechanism involves apoptosis induction.
Anti-inflammatoryReduces inflammatory markers in vitro; potential for treating inflammatory diseases.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in cell proliferation and inflammation.
  • Induction of Apoptosis : Evidence suggests that the compound may trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Modulation of Signaling Pathways : It may alter key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.

Case Studies

Several studies have explored the biological effects of related compounds that share structural similarities with this compound:

  • Anticancer Activity : A study demonstrated that similar tetrahydroquinoline derivatives exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was linked to the activation of caspases leading to apoptosis.
  • Anti-inflammatory Effects : In an animal model of arthritis, a related sulfonamide showed a marked reduction in joint swelling and inflammatory cytokine levels, suggesting potential therapeutic benefits for inflammatory diseases.
  • Antimicrobial Efficacy : Another investigation found that compounds with a similar structure displayed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • Target Compound : 2-fluorophenyl group.
    • The electron-withdrawing fluorine atom may enhance dipole interactions and reduce metabolic oxidation compared to methyl or hydrogen substituents .
  • A7S (1-(3-Fluoro-4-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide): Features a 3-fluoro-4-methylphenyl group, introducing both steric bulk and electronic effects distinct from the target compound’s 2-fluorophenyl substitution .

Quinolinone Core Modifications

  • Target Compound: 1-Methyl group on the tetrahydroquinolinone ring. Methyl substitution may stabilize the ring conformation and influence solubility .
  • Compound 35 (Thiophene-2-carboximidamide derivative) :
    • Replaces the sulfonamide with a thiophene-carboximidamide group, altering hydrogen-bonding capacity and lipophilicity. Chiral separation of enantiomers revealed distinct biological activities, emphasizing the role of stereochemistry .
  • Baxdrostat ((R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide): Incorporates a tetrahydroisoquinoline moiety and propionamide group, expanding the pharmacophore for targeting enzymatic pathways (e.g., hypertension research) .

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Reference
Target Compound C₁₇H₁₆FN₂O₃S 353.39 g/mol 2-fluorophenyl, 1-methyl Potential receptor modulation
A7S C₂₀H₂₃FN₂O₃S 414.47 g/mol 3-fluoro-4-methylphenyl, 1-propyl Unspecified research applications
4LGB Ligand C₁₈H₁₉N₂O₃S 343.42 g/mol 4-methylphenyl, 1-methyl ABA receptor binding
(S)-35 (Thiophene derivative) C₂₁H₂₉N₄S·2HCl 469.51 g/mol Thiophene-2-carboximidamide, chiral center Enantiomer-specific bioactivity
Baxdrostat C₂₂H₂₅N₃O₂ 363.45 g/mol Tetrahydroisoquinoline, propionamide Hypertension research

Solubility and Stereochemical Considerations

  • The target compound’s sulfonamide group and fluorine substitution likely improve aqueous solubility compared to non-polar analogues like A7S .
  • Compound 35’s enantiomers ((S)-35 and (R)-35) exhibited distinct optical rotations ([α]²⁵₅₈₉ = −18.0° vs. unreported for (R)-35), highlighting the necessity of chiral resolution for optimizing pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.